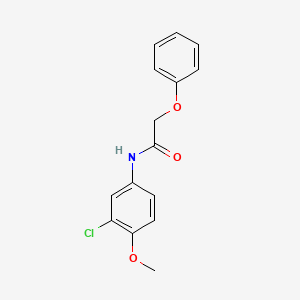
N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide, also known as DFP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DFP is a member of the acrylamide family of compounds, which are known for their ability to interact with biological molecules and alter their function. In
Mecanismo De Acción
N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide works by irreversibly binding to the active site of serine hydrolases, which prevents their normal function. This binding occurs through the formation of a covalent bond between the acrylamide group of N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide and the active site serine residue of the enzyme. Once bound, N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide can alter the activity of the enzyme and provide insight into its function.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit serine hydrolases, N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. This effect is thought to be due to N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide's ability to alter the function of proteins involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its specificity for serine hydrolases. This specificity allows researchers to selectively inhibit the activity of these enzymes without affecting other biological molecules. However, N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide research. One area of interest is the development of new N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide analogs with improved specificity and efficacy. Another area of interest is the use of N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide in the development of new cancer therapies. By understanding the biochemical and physiological effects of N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide, researchers may be able to develop new treatments that target cancer cells specifically. Additionally, N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide may have potential applications in the study of neurological disorders, as serine hydrolases have been implicated in these conditions.
Métodos De Síntesis
N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 2,4-difluoroaniline with 2-nitrobenzaldehyde. The resulting intermediate is then treated with acryloyl chloride to yield N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide. This synthesis method has been optimized to produce high yields of pure N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide, which is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide has been used extensively in scientific research due to its ability to interact with biological molecules and alter their function. Specifically, N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the activity of serine hydrolases, which are enzymes that play a critical role in many biological processes. By inhibiting these enzymes, N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide can be used to study their function and potential therapeutic applications.
Propiedades
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O3/c16-11-6-7-13(12(17)9-11)18-15(20)8-5-10-3-1-2-4-14(10)19(21)22/h1-9H,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIHHGVFMCTSSX-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-difluorophenyl)-3-(2-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-4,4-dimethyl-1-penten-3-one](/img/structure/B5886264.png)
![9-mercapto-8-(2-methyl-2-propen-1-yl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5886267.png)



![N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5886281.png)
![5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5886296.png)

![1-propyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5886322.png)
![(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine](/img/structure/B5886328.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5886330.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5886354.png)
![4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5886362.png)